molecular formula C7H8N4O B11916248 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-29-2

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B11916248
CAS No.: 93587-29-2
M. Wt: 164.16 g/mol
InChI Key: KMDVEUYTBVKUOA-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure under relatively mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the design of selective inhibitors with potential therapeutic applications.

Properties

CAS No.

93587-29-2

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7-amino-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,8H2,1H3,(H,10,11,12)

InChI Key

KMDVEUYTBVKUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2N

Origin of Product

United States

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